Oxazole-2-carbothioic acid amide

Übersicht

Beschreibung

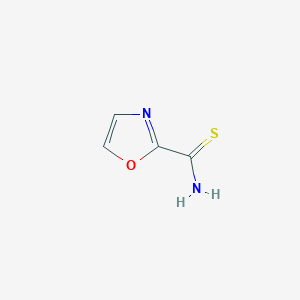

Oxazole-2-carbothioic acid amide is a heterocyclic compound with the molecular formula C4H4N2OS and a molecular weight of 128.15 g/mol . It features a five-membered ring containing both oxygen and nitrogen atoms, making it part of the oxazole family. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxazole-2-carbothioic acid amide typically involves the reaction of oxazole derivatives with thiocarbamoyl chloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Oxazole-2-carbothioic acid amide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbon adjacent to the nitrogen atom in the oxazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole-2-carboxylic acid, while reduction can yield oxazole-2-methanol .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview:

Oxazole-2-carbothioic acid amide is recognized as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique structure facilitates the development of novel therapeutic agents, particularly those targeting bacterial infections and cancer.

Case Studies:

- Anticancer Agents: Research indicates that derivatives of this compound exhibit activity against various cancer cell lines. For instance, a study demonstrated that specific modifications to the compound enhanced its efficacy in inhibiting tumor growth in vitro .

- Antibacterial Properties: The compound has been investigated for its potential as an antibacterial agent. A series of oxazole derivatives were tested against resistant bacterial strains, showing promising results in inhibiting bacterial proliferation .

Agricultural Chemistry

Overview:

In agriculture, this compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its application enhances crop protection by providing effective solutions against pests and diseases.

Data Table: Agrochemical Applications

| Application Type | Compound Formulation | Efficacy Level |

|---|---|---|

| Herbicides | Oxazole-based mixtures | High |

| Fungicides | Oxazole derivatives | Moderate |

Case Studies:

- Crop Protection: A formulation containing this compound was tested in field trials, resulting in a significant reduction in disease incidence compared to untreated controls .

- Synergistic Effects: Studies have shown that combining this compound with other agrochemicals can lead to synergistic effects, enhancing overall efficacy against target pests .

Material Science

Overview:

The compound is explored for its potential in creating advanced materials such as polymers and coatings that exhibit improved thermal stability and chemical resistance.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

Case Studies:

- Polymer Development: Research has indicated that incorporating this compound into polymer matrices can significantly enhance their mechanical properties and thermal stability .

- Coating Applications: Coatings developed with this compound have shown superior performance in harsh environmental conditions, making them suitable for industrial applications .

Biochemical Research

Overview:

In biochemical research, this compound is utilized to study enzyme inhibition and metabolic pathways, aiding in the understanding of various biological mechanisms.

Data Table: Research Applications

| Research Focus | Application |

|---|---|

| Enzyme Inhibition | Yes |

| Metabolic Pathways | Yes |

Case Studies:

- Enzyme Activity Studies: The compound has been used to inhibit specific enzymes involved in metabolic pathways, providing insights into their roles in disease processes .

- Mechanistic Studies: Investigations into the metabolic fate of oxazole derivatives have revealed important information about their bioactivity and potential therapeutic uses .

Analytical Chemistry

Overview:

this compound serves as a standard in analytical methods, aiding in the detection and quantification of related compounds in complex mixtures.

Data Table: Analytical Applications

| Methodology | Application |

|---|---|

| HPLC | Standard Reference |

| GC-MS | Quantification |

Case Studies:

- Quality Control: The compound is frequently employed as a reference standard in quality control laboratories to ensure the accuracy of analytical results .

- Detection Methods: Its use in high-performance liquid chromatography (HPLC) has facilitated the identification of related compounds in pharmaceutical formulations .

Wirkmechanismus

The mechanism of action of oxazole-2-carbothioic acid amide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Oxazole-2-carboxylic acid

- Oxazole-2-methanol

- Thiazole-2-carbothioic acid amide

Uniqueness

Oxazole-2-carbothioic acid amide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Biologische Aktivität

Oxazole-2-carbothioic acid amide is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of oxazole derivatives plays a crucial role in their biological activity. This compound features a thioamide functional group attached to the oxazole ring, which is believed to enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Oxazole derivatives exhibit significant antimicrobial properties. A study evaluated various oxazole compounds against fungi and bacteria, revealing that some derivatives, including this compound, showed promising results:

| Compound | MIC (µg/ml) against Fungi | MIC (µg/ml) against Bacteria |

|---|---|---|

| This compound | 1.6 (Candida albicans) | 12 (E. coli) |

| Reference Drug (Amoxicillin) | 3.2 (Candida albicans) | 10 (E. coli) |

The minimum inhibitory concentration (MIC) values indicate that this compound is effective against various strains of Candida and E. coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, terminal oxazole-bearing natural products were found to exhibit selective anti-proliferative activity against estrogen receptor-positive breast cancer cells. The mechanism appears to involve the inhibition of cell proliferation pathways .

A detailed case study on the synthesis of oxazole derivatives demonstrated that specific modifications could enhance their anticancer efficacy:

| Compound | Activity | Target |

|---|---|---|

| Methyl-oxazolomycins A & B | Anti-proliferative | Estrogen receptor-positive breast cancer cells |

| Tenebriazine | Antifungal | Pathogenic fungi |

This indicates that structural variations in oxazoles can lead to significant differences in biological activity .

Anti-inflammatory Activity

Oxazoles have also been investigated for their anti-inflammatory properties. The thioamide group present in this compound may contribute to its ability to modulate inflammatory pathways. Research indicates that certain oxazole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Some studies suggest that oxazole derivatives can inhibit enzymes involved in inflammatory responses and microbial growth.

- Receptor Modulation : The interaction with specific receptors may lead to altered signaling pathways associated with cancer proliferation and immune response.

Case Studies

- Antimicrobial Study : A systematic evaluation of several oxazole derivatives showed that modifications at the 2-position significantly enhanced their antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Cancer Research : In vitro studies demonstrated that methyl-oxazolomycins A and B inhibited cell growth in breast cancer cell lines, providing a basis for further exploration in cancer therapeutics.

Eigenschaften

IUPAC Name |

1,3-oxazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCQTQGTVIOIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717013 | |

| Record name | 1,3-Oxazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-25-9 | |

| Record name | 2-Oxazolecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.